Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane-1-carboxylate
Description
Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane-1-carboxylate is a heterocyclic compound featuring a 1,4-diazepane core substituted with a tert-butyl carbamate group and a 5-methyl-1,2,4-oxadiazole-containing methyl side chain. The 1,2,4-oxadiazole moiety is a nitrogen-rich aromatic heterocycle often used in medicinal chemistry due to its hydrogen-bonding capabilities and metabolic stability . This compound’s synthesis and handling require stringent safety protocols, including inert gas handling, moisture control, and avoidance of heat or ignition sources, as indicated by its extensive hazard (H) and precautionary (P) codes . Notably, it has been discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .
Properties
IUPAC Name |
tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3/c1-11-15-12(16-21-11)10-17-6-5-7-18(9-8-17)13(19)20-14(2,3)4/h5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBLWGRKUHFNEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane-1-carboxylate typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors such as amidoximes and nitriles in the presence of catalysts like p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂).
Construction of the diazepane ring: This step involves the formation of the seven-membered diazepane ring, which can be synthesized through cyclization reactions involving diamines and dihalides under controlled conditions.
Introduction of the tert-butyl ester group: The final step involves esterification reactions where the carboxylic acid group is converted to a tert-butyl ester using reagents like tert-butyl alcohol and acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction could produce diazepane amines.
Scientific Research Applications
Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Biological Studies: It can be used in studies investigating the biological activity of oxadiazole and diazepane derivatives, including their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The oxadiazole moiety is known to interact with enzymes and receptors, modulating their activity. The diazepane ring can influence the compound’s binding affinity and selectivity, enhancing its therapeutic potential.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The structural diversity among tert-butyl 1,4-diazepane-1-carboxylate derivatives primarily arises from variations in the substituents on the diazepane ring. Key examples include:
*Estimated based on structural analysis.
Key Observations :
- Oxadiazole vs. Triazine : The 1,2,4-oxadiazole in the target compound offers metabolic stability, whereas the triazine group in the analogue (C21H25ClN2O4) may confer metal-binding properties, useful in catalysis or medicinal applications .
Biological Activity
Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane-1-carboxylate is a synthetic organic compound notable for its structural components: a tert-butyl ester group, a diazepane ring, and an oxadiazole moiety. This compound has gained attention due to its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases.
Chemical Structure and Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the oxadiazole ring : Achieved by cyclization of amidoximes and nitriles in the presence of catalysts.
- Construction of the diazepane ring : Synthesized through cyclization reactions involving diamines.
- Introduction of the tert-butyl ester group : Esterification reactions convert the carboxylic acid to a tert-butyl ester using tert-butyl alcohol and acid catalysts.
The biological activity of this compound is attributed to its interaction with various molecular targets. The oxadiazole moiety is known for its ability to modulate enzyme activity and receptor interactions, while the diazepane ring enhances binding affinity and selectivity towards therapeutic targets.
Anticancer Potential
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. These compounds can interact with multiple biological targets involved in cancer progression:
- Inhibition of Enzymes : Oxadiazoles have been shown to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer cell proliferation and survival .
- Mechanisms of Action : The mechanisms include interference with nucleic acids and modulation of signaling pathways related to cell growth and apoptosis .
Neuroprotective Effects
This compound has been investigated for its potential in treating tauopathies, including Alzheimer's disease. The compound may exert neuroprotective effects by targeting tau-mediated neurodegeneration pathways .
Data Table: Biological Activities
| Activity Type | Mechanism/Target | References |
|---|---|---|
| Anticancer | Inhibition of thymidylate synthase | |
| Inhibition of HDAC | ||
| Neuroprotective | Modulation of tau pathways | |
| Interaction with neuroreceptors |
Study on Anticancer Activity
A study evaluated various 1,2,4-oxadiazole derivatives against different cancer cell lines. The results indicated that modifications to the oxadiazole structure significantly enhanced cytotoxicity against malignant cells. The compound's ability to inhibit key enzymes involved in DNA synthesis was highlighted as a major mechanism contributing to its anticancer effects .
Neuroprotective Study
In a preclinical model for Alzheimer's disease, the administration of compounds similar to this compound demonstrated a reduction in tau pathology and improvement in cognitive functions. This suggests a promising avenue for therapeutic development targeting tauopathies .
Q & A
Q. What are the key parameters for optimizing the synthesis of tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane-1-carboxylate?
Synthesis optimization relies on reaction temperature, solvent selection, and reaction time. For example, tert-butyl-protected diazepane intermediates often use THF or acetonitrile as solvents, with yields improving under reflux conditions (80–100°C). Catalysts like HCl in dioxane (4M) are critical for Boc deprotection steps, as demonstrated in analogous syntheses . Purity is enhanced via column chromatography, with yields typically ranging from 15% to 25% for structurally related oxadiazole-containing compounds .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : Confirms structural integrity, particularly the tert-butyl group (δ ~1.4 ppm) and oxadiazole methyl group (δ ~2.5 ppm) .
- LCMS/HRMS : Validates molecular weight (e.g., ESI-MS m/z ~394.1 for oxadiazole derivatives) and purity (>95% by HPLC) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures for stereochemical validation, though high-resolution data is required .
Q. How does the 5-methyl-1,2,4-oxadiazole moiety influence the compound’s reactivity?
The oxadiazole ring enhances metabolic stability and serves as a hydrogen-bond acceptor, which is advantageous in drug design. Its electron-withdrawing properties stabilize adjacent methyl groups during alkylation or coupling reactions .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved bioactivity?
Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding affinities to target proteins like SARS-CoV-2 Mpro. Substituent modifications (e.g., replacing methyl with halogen groups) are modeled to optimize steric and electronic interactions, as seen in related protease inhibitor studies . QSAR models further correlate structural features (e.g., logP, polar surface area) with pharmacokinetic properties .
Q. What strategies resolve discrepancies in synthetic yields between structurally similar compounds?
Contradictory yields (e.g., 15% vs. 25% for oxadiazole vs. triazole analogs) arise from steric hindrance or intermediate instability. Reaction monitoring via TLC or in situ IR identifies byproducts. Adjusting stoichiometry (e.g., excess amine nucleophile) or switching to microwave-assisted synthesis improves efficiency .
Q. How is stereochemical control achieved during diazepane ring functionalization?
Chiral auxiliaries or enantioselective catalysts (e.g., Ru-BINAP complexes) enforce stereochemistry at the diazepane nitrogen. For example, tert-butyl groups act as directing agents in SN2 reactions, as shown in sulfonylation studies of diazepane derivatives .
Q. What are the challenges in scaling up the synthesis for preclinical studies?
Batch-to-batch variability in Boc deprotection (HCl/dioxane) requires rigorous pH control. Continuous flow reactors minimize side reactions (e.g., tert-butyl carbamate hydrolysis) and enhance reproducibility. Purification via recrystallization (ethyl acetate/hexane) ensures >99% purity for in vivo testing .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
